molecular formula C11H14ClNO2 B6164655 tert-butyl 3-amino-5-chlorobenzoate CAS No. 1513818-13-7

tert-butyl 3-amino-5-chlorobenzoate

Cat. No.: B6164655
CAS No.: 1513818-13-7
M. Wt: 227.7
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Description

Tert-butyl 3-amino-5-chlorobenzoate (Molecular Formula: C11H14ClNO2) is a chemical compound serving as a versatile synthetic intermediate in organic chemistry and drug discovery research . Its structure, featuring both a protected carboxylic acid group (as a tert-butyl ester) and a halogen-substituted aniline, makes it a valuable building block for the synthesis of more complex molecules. This compound has been identified as a key intermediate in structure-based drug discovery campaigns, particularly in the development of small-molecule inhibitors that target protein-protein interactions . For instance, derivatives of 3-amino-5-chlorobenzoate have been utilized in the optimization of inhibitors targeting the WBM site of the WDR5 protein, a promising approach for disrupting the MYC oncogenic pathway in cancer biology . The chlorine and amino substituents on the aromatic ring allow for precise molecular recognition within a protein's binding cleft, while the tert-butyl ester can be readily deprotected or further modified. Researchers value this compound for its utility in constructing compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies aimed at improving binding affinity and selectivity . It is supplied for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1513818-13-7

Molecular Formula

C11H14ClNO2

Molecular Weight

227.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-5-chlorobenzoate typically involves the esterification of 3-amino-5-chlorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-5-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted benzoates.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Hydrolysis: 3-amino-5-chlorobenzoic acid.

Scientific Research Applications

tert-Butyl 3-amino-5-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • This contrasts with analogs like tert-butyl 3-fluorobenzoate, where fluorine’s inductive effect dominates .
  • Stability: The tert-butyl group stabilizes the ester against hydrolysis, but bond dissociation energies (BDEs) vary with the heteroatom. For example, tert-butyl radicals attached to nitrogen (as in amines) dissociate at lower energies (~5.7 eV) compared to oxygen-linked analogs (~9 eV), suggesting reduced stability in amino-substituted derivatives .

Stability and Degradation Pathways

  • Thermal Stability : The tert-butyl group’s BDE is influenced by adjacent substituents. In oxygen-linked esters, tert-butyl radicals dissociate at ~9 eV, but nitrogen-linked analogs (e.g., amines) show lower BDEs (~5.7 eV), implying faster degradation under thermal stress .
  • Hydrolytic Stability : The electron-withdrawing chloro group may accelerate ester hydrolysis under basic conditions compared to fluorine or methyl substituents.

Q & A

Q. Q1. What are the optimal synthetic routes for tert-butyl 3-amino-5-chlorobenzoate, and how do reaction conditions influence yield?

Methodology :

  • Step 1 : Start with 3-amino-5-chlorobenzoic acid. Protect the amino group using Boc anhydride (di-tert-butyl dicarbonate) in a polar aprotic solvent (e.g., THF or DMF) with a base like triethylamine .
  • Step 2 : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and confirm product identity with 1H^1H-NMR (e.g., tert-butyl proton signals at δ 1.4–1.5 ppm) .
  • Critical Factors : Temperature (20–25°C avoids Boc group cleavage), solvent purity, and stoichiometric excess of Boc anhydride (1.2–1.5 eq) to maximize yield (typically 70–85%) .

Q. Q2. How can researchers purify this compound to achieve >95% purity?

Methodology :

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 4:1 to 2:1) to separate unreacted starting materials.
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for 12 hours. Filter and dry under vacuum .
  • Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (expected [M+H]+^+ at m/z 256.1) .

Q. Q3. What analytical techniques are most reliable for characterizing this compound?

Methodology :

  • NMR Spectroscopy : 13C^{13}C-NMR resolves tert-butyl carbons (~80–85 ppm) and aromatic carbons (120–150 ppm) .
  • FT-IR : Confirm Boc protection via N–H stretch absence (~3300 cm1^{-1}) and C=O ester peak (~1720 cm1^{-1}) .
  • Melting Point : Compare observed mp (e.g., 150–151°C) with literature values to assess purity .

Q. Q4. How does the Boc-protected amino group influence stability during storage?

Methodology :

  • Storage Conditions : Store at −20°C in anhydrous conditions (e.g., sealed with molecular sieves) to prevent hydrolysis. Avoid prolonged exposure to moisture or acidic/basic environments .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free amine or benzoic acid derivatives) .

Advanced Research Questions

Q. Q5. How can regioselective functionalization of this compound be achieved for derivatization?

Methodology :

  • Chlorine Substitution : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) in DMF at 80–100°C .
  • Amino Group Activation : Deprotect Boc group with TFA (1:1 in DCM), then react with electrophiles (e.g., acyl chlorides or sulfonyl chlorides) .
  • Monitoring : Track regioselectivity via 19F^{19}F-NMR (if fluorine-containing reagents are used) or LC-MS .

Q. Q6. What computational modeling approaches predict the reactivity of this compound in novel reactions?

Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Solvent Effects : Apply COSMO-RS to simulate solvent interactions and optimize reaction media (e.g., DMSO for polar transition states) .
  • Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. Q7. How do solvent polarity and proticity affect the compound’s reactivity in nucleophilic substitution?

Methodology :

  • Solvent Screening : Test reactions in DMSO (polar aprotic), ethanol (protic), and toluene (nonpolar). Monitor reaction rates via in-situ IR or 1H^1H-NMR .
  • Kinetic Analysis : Protic solvents may stabilize transition states via hydrogen bonding, accelerating reactions (e.g., SNAr with amines) but risking Boc deprotection .
  • Data Interpretation : Use Kamlet-Taft parameters to quantify solvent effects on yield and selectivity .

Q. Q8. What are the degradation pathways of this compound under acidic/basic conditions?

Methodology :

  • Forced Degradation : Expose to 0.1M HCl (24 hours, 25°C) or 0.1M NaOH (6 hours, 40°C).
  • Product Identification : LC-MS/MS detects cleavage products (e.g., 3-amino-5-chlorobenzoic acid, m/z 170.0) .
  • Mechanistic Insight : Base-induced ester hydrolysis follows pseudo-first-order kinetics; acid conditions protonate the Boc group, leading to tert-butyl cation elimination .

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